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molecular formula C12H17NO B1350241 4-(o-tolyloxy)piperidine CAS No. 63843-42-5

4-(o-tolyloxy)piperidine

Cat. No. B1350241
M. Wt: 191.27 g/mol
InChI Key: MLLZZLRYRWFFRQ-UHFFFAOYSA-N
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Patent
US04031221

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 8.3 g of 1-benzyl-4-(o-tolyloxy)piperidine in 100 ml. of ethanol produces a colorless oil of 4-(o-tolyloxy)piperidine.
Name
1-benzyl-4-(o-tolyloxy)piperidine
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[CH3:21])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C>[C:16]1([CH3:21])[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
1-benzyl-4-(o-tolyloxy)piperidine
Quantity
8.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)OC1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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